N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide under reflux conditions in ethanol or methanol. The reaction is facilitated by the presence of an acid catalyst such as glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert the Schiff base to the corresponding amine.
Substitution: This reaction can occur at the phenolic hydroxyl groups or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-substituted methylidene oxindoles
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its specific structural features, such as the presence of both phenolic hydroxyl groups and the benzodioxine moiety. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H14N2O5 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H14N2O5/c19-12-3-1-11(13(20)8-12)9-17-18-16(21)10-2-4-14-15(7-10)23-6-5-22-14/h1-4,7-9,19-20H,5-6H2,(H,18,21)/b17-9+ |
InChI Key |
VGORODBIIYMIHX-RQZCQDPDSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.